![molecular formula C8H16FNO B142593 2-Furanmethanamine,4-fluorotetrahydro-N,N,5-trimethyl-,[2R-(2alpha,4beta,5beta)]- CAS No. 142722-62-1](/img/structure/B142593.png)
2-Furanmethanamine,4-fluorotetrahydro-N,N,5-trimethyl-,[2R-(2alpha,4beta,5beta)]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furanmethanamine,4-fluorotetrahydro-N,N,5-trimethyl-,[2R-(2alpha,4beta,5beta)]- is a synthetic compound with potential applications in scientific research. It is commonly referred to as 2F-DCK and belongs to the class of dissociative anesthetics. This compound has gained significant interest in recent years due to its unique chemical structure and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 2F-DCK is not fully understood, but it is believed to act on the N-methyl-D-aspartate (NMDA) receptor in the brain. This receptor is involved in the regulation of learning and memory, as well as pain perception. By blocking the NMDA receptor, 2F-DCK can produce dissociative effects, including anesthesia and altered perception.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2F-DCK are complex and not fully understood. It has been shown to produce anesthetic effects, including sedation, analgesia, and loss of consciousness. Additionally, 2F-DCK has been shown to have antidepressant and anti-inflammatory effects, making it a potential candidate for the treatment of depression and other inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2F-DCK in lab experiments is its unique chemical structure, which may allow for the development of new therapeutic agents. Additionally, 2F-DCK has been shown to have anesthetic, antidepressant, and anti-inflammatory effects, making it a versatile compound for scientific research. However, one limitation of using 2F-DCK in lab experiments is its potential for abuse, which may limit its use in certain settings.
Orientations Futures
There are several future directions for the study of 2F-DCK. One potential area of research is the development of new therapeutic agents based on the chemical structure of 2F-DCK. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 2F-DCK. Finally, more research is needed to determine the safety and potential for abuse of 2F-DCK, which may limit its use in certain settings.
Conclusion:
In conclusion, 2F-DCK is a synthetic compound with potential applications in scientific research. Its unique chemical structure and potential therapeutic effects make it a versatile compound for scientific research. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential for abuse.
Méthodes De Synthèse
The synthesis of 2F-DCK involves the reaction of furfurylamine with cyclohexanone in the presence of hydrochloric acid and sodium nitrite. The resulting compound is then reacted with methyl magnesium bromide and 4-fluorobenzaldehyde to form the final product. The synthesis of 2F-DCK is a complex process that requires expertise in organic chemistry and specialized equipment.
Applications De Recherche Scientifique
2F-DCK has potential applications in scientific research due to its unique chemical structure and potential therapeutic effects. It has been shown to have anesthetic properties, making it a potential candidate for use in surgical procedures. Additionally, 2F-DCK has been shown to have antidepressant and anti-inflammatory effects, making it a potential candidate for the treatment of depression and other inflammatory conditions.
Propriétés
Numéro CAS |
142722-62-1 |
|---|---|
Nom du produit |
2-Furanmethanamine,4-fluorotetrahydro-N,N,5-trimethyl-,[2R-(2alpha,4beta,5beta)]- |
Formule moléculaire |
C8H16FNO |
Poids moléculaire |
161.22 g/mol |
Nom IUPAC |
1-[(2R,4S,5S)-4-fluoro-5-methyloxolan-2-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C8H16FNO/c1-6-8(9)4-7(11-6)5-10(2)3/h6-8H,4-5H2,1-3H3/t6-,7+,8-/m0/s1 |
Clé InChI |
JVZMTKMBVFMRDO-RNJXMRFFSA-N |
SMILES isomérique |
C[C@H]1[C@H](C[C@@H](O1)CN(C)C)F |
SMILES |
CC1C(CC(O1)CN(C)C)F |
SMILES canonique |
CC1C(CC(O1)CN(C)C)F |
Synonymes |
2-Furanmethanamine,4-fluorotetrahydro-N,N,5-trimethyl-,[2R-(2alpha,4beta,5beta)]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



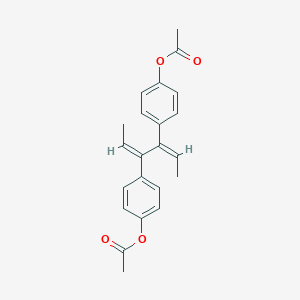
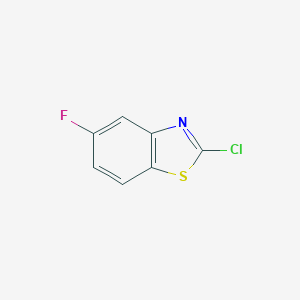
![[4-[4-(4-Acetyloxyphenyl)-3,4-dihydroxyhexan-3-yl]phenyl] acetate](/img/structure/B142525.png)
![4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B142527.png)
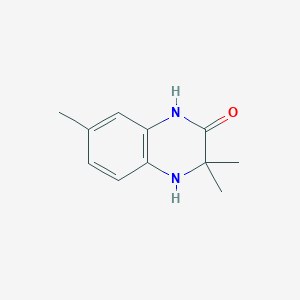

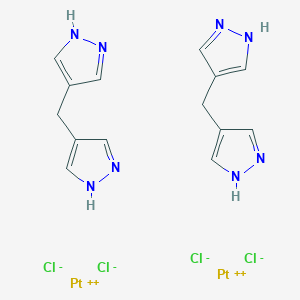
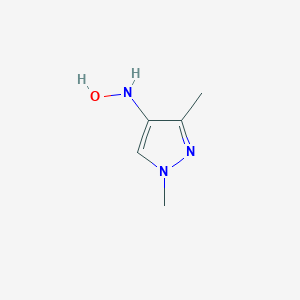
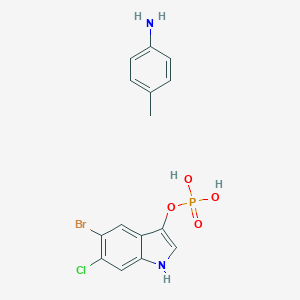
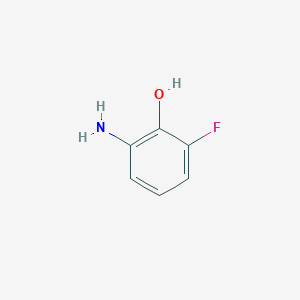
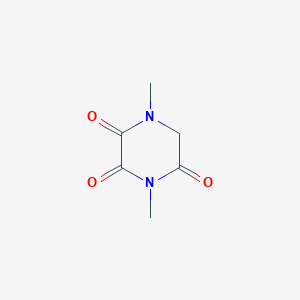
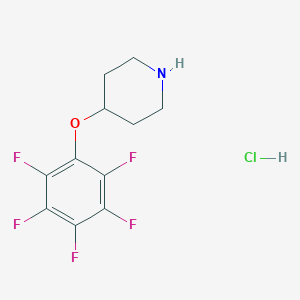
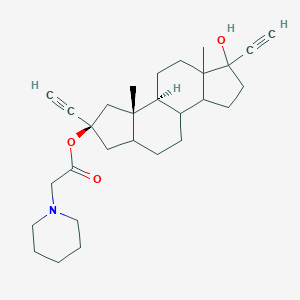
![1,3-Dimethyl-7-[4-(2-nitroimidazol-1-yl)butyl]purine-2,6-dione](/img/structure/B142549.png)